2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring an imidazole ring substituted with phenyl and p-tolyl groups, and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as 2-{[1-(4-methylphenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to interact with a variety of targets in the body, including enzymes and receptors . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects.
Result of Action
One study mentions that a derivative of the thiazole moiety showed high activity in the electroshock seizure test and the chemo-shock seizure test .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by thiolation and acetamidation steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the thioacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioacetamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(14-5-3-2-4-6-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHMXZUYVGIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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